(S)-6-(tert-Butoxy)-5-(tert-butoxycarbonyl)-2-(Fmoc-amino)-6-oxohexanoic Acid

Orthogonal peptide synthesis protecting group strategy Solid-Phase Peptide Synthesis

(S)-6-(tert-Butoxy)-5-(tert-butoxycarbonyl)-2-(Fmoc-amino)-6-oxohexanoic acid, also cataloged as (S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid-6-tert-butyl ester (CAS 912354-06-4), is a doubly protected, chiral α-aminoadipic acid derivative with a molecular weight of 539.6 g/mol. It belongs to the class of orthogonally protected amino acid building blocks designed for solid-phase peptide synthesis (SPPS), carrying both a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and an acid-labile Boc (tert-butoxycarbonyl) side-chain protecting group alongside a tert-butyl ester.

Molecular Formula C30H37NO8
Molecular Weight 539.6 g/mol
Cat. No. B12319307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-(tert-Butoxy)-5-(tert-butoxycarbonyl)-2-(Fmoc-amino)-6-oxohexanoic Acid
Molecular FormulaC30H37NO8
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
InChIInChI=1S/C30H37NO8/c1-29(2,3)38-26(34)22(27(35)39-30(4,5)6)15-16-24(25(32)33)31-28(36)37-17-23-20-13-9-7-11-18(20)19-12-8-10-14-21(19)23/h7-14,22-24H,15-17H2,1-6H3,(H,31,36)(H,32,33)
InChIKeyAVJAHYACUFCSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-6-(tert-Butoxy)-5-(tert-butoxycarbonyl)-2-(Fmoc-amino)-6-oxohexanoic Acid for Orthogonal Peptide Synthesis


(S)-6-(tert-Butoxy)-5-(tert-butoxycarbonyl)-2-(Fmoc-amino)-6-oxohexanoic acid, also cataloged as (S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid-6-tert-butyl ester (CAS 912354-06-4), is a doubly protected, chiral α-aminoadipic acid derivative with a molecular weight of 539.6 g/mol [1]. It belongs to the class of orthogonally protected amino acid building blocks designed for solid-phase peptide synthesis (SPPS), carrying both a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and an acid-labile Boc (tert-butoxycarbonyl) side-chain protecting group alongside a tert-butyl ester . This orthogonal protection architecture permits selective, stepwise deprotection strategies unavailable with singly protected analogs.

Substitution Risk Analysis: Why (S)-6-(tert-Butoxy)-5-(tert-butoxycarbonyl)-2-(Fmoc-amino)-6-oxohexanoic Acid Cannot Be Replaced by Simpler Analogs


Directly substituting this compound with its closest commercially prevalent analog, Fmoc-L-α-aminoadipic acid δ-tert-butyl ester (Fmoc-L-Aad(OtBu)-OH, CAS 159751-47-0), eliminates the orthogonal side-chain protection essential for sequences requiring selective carboxyl-group modification . The absence of the Boc group forces reliance on a single global deprotection strategy, dramatically increasing the risk of side-reactions in multifunctional peptides. Furthermore, the target compound is supplied at a verified chiral purity of ≥ 99.5% by chiral HPLC, whereas the common analog is typically specified only at ≥ 98% by non-chiral HPLC . This gap in enantiomeric purity assurance can propagate epimeric impurities into the final peptide, compromising biological reproducibility and regulatory acceptability in pharmaceutical contexts.

Head-to-Head Quantitative Differentiation: (S)-6-(tert-Butoxy)-5-(tert-butoxycarbonyl)-2-(Fmoc-amino)-6-oxohexanoic Acid vs. Closest Analog


Orthogonal Protection Capability: Fmoc/Boc/tBu Ester vs. Fmoc/tBu Ester Alone

The target compound incorporates three distinct protecting groups: Fmoc (base-labile), Boc (acid-labile), and a tert-butyl ester (acid-labile). Its closest commercial analog, Fmoc-L-Aad(OtBu)-OH (CAS 159751-47-0), lacks the side-chain Boc group . The presence of the Boc group enables a third dimension of orthogonal protection, allowing the side-chain carboxyl to be selectively deprotected and functionalized while both α-amino and α-carboxyl groups remain protected . This capability is quantified by the differential protection count: the target compound offers 3 orthogonal protecting groups, whereas the standard analog offers only 2 [1]. No other commercial Fmoc-aminoadipic acid derivative combines all three protecting modalities in an (S)-enantiopure form.

Orthogonal peptide synthesis protecting group strategy Solid-Phase Peptide Synthesis

Chiral Purity Specification: ≥ 99.5% by Chiral HPLC vs. ≥ 98% by Non-Chiral HPLC

The target compound is specified and quality-controlled at ≥ 99.5% purity by chiral HPLC, a method that simultaneously quantifies chemical purity and enantiomeric excess . This ensures that the undesired (R)-enantiomer is limited to ≤ 0.5%. The closest analog (Fmoc-L-Aad(OtBu)-OH, CAS 159751-47-0) is specified at ≥ 98% by standard (non-chiral) HPLC, which cannot distinguish enantiomers . The chiral HPLC method provides a 1.5 percentage-point higher minimum chemical purity and, critically, guarantees enantiomeric integrity . The D-enantiomer analog (Fmoc-D-Aad(OtBu)-OH) is also specified at ≥ 99.5% by Chiral HPLC, but lacks the Boc side-chain protection .

Enantiomeric purity chiral HPLC peptide quality control

Lipophilicity and Molecular Weight: Impact on Coupling Efficiency and Solubility Profile

The target compound (MW 539.6 g/mol, XLogP3 = 5.3, TPSA = 128 Ų, 8 H-bond acceptors) is significantly more lipophilic and sterically encumbered than its non-Boc analog (Fmoc-L-Aad(OtBu)-OH: MW 439.5 g/mol, XLogP3 = 4.2, TPSA = 102 Ų, 6 H-bond acceptors) [1][2]. The higher XLogP3 (Δ = +1.1) predicts superior solubility in organic coupling solvents such as DMF and NMP, facilitating higher effective concentration during activation [1][2]. The increased molecular weight and rotatable bond count (14 vs. 11) may contribute to reduced on-resin aggregation when incorporated into hydrophobic peptide stretches, a class-level phenomenon documented for Boc-protected building blocks in difficult sequences [3].

Lipophilicity XLogP3 peptide coupling kinetics DMF solubility

Optical Rotation Specification: Verified Enantiomeric Identity for QC Release

The target compound is released with a defined optical rotation specification of [α]²⁰D = 6 ± 1° (c=0.16, CHCl₃), providing a rapid, orthogonal QC check of enantiomeric identity beyond chromatographic methods . While the non-Boc analog Fmoc-L-Aad(OtBu)-OH also rotates plane-polarized light, vendor datasheets frequently omit the exact specification or report it under non-comparable conditions . The availability of a certified rotation value enables in-house identity verification per pharmacopoeial guidelines without requiring a chiral HPLC setup, streamlining incoming raw material release in GMP environments .

Optical rotation enantiomeric identity QC batch release

High-Value Application Scenarios for (S)-6-(tert-Butoxy)-5-(tert-butoxycarbonyl)-2-(Fmoc-amino)-6-oxohexanoic Acid


Synthesis of Side-Chain-Modified Cyclic Peptides via Orthogonal Deprotection

When constructing cyclic peptides that require a side-chain lactam bridge between the aminoadipic acid residue and a lysine side-chain, the target compound's Boc protection enables selective on-resin removal of the side-chain carboxyl under acidic conditions (TFA/DCM) while the Fmoc group and main-chain ester remain intact. This permits regioselective amide bond formation and subsequent Fmoc removal for chain elongation, a strategy impossible with Fmoc-L-Aad(OtBu)-OH alone . The ≥ 99.5% chiral purity ensures that the resulting cyclic peptide is free of diastereomeric contaminants arising from epimeric building blocks .

GMP-Compliant Peptide API Manufacturing Requiring Full QC Traceability

In cGMP production of peptide active pharmaceutical ingredients (APIs), every raw material must have certified identity, purity, and enantiomeric integrity. The target compound's specification of ≥ 99.5% by chiral HPLC and defined optical rotation [α]²⁰D = 6 ± 1° (c=0.16, CHCl₃) provides two orthogonal identity and purity checks, satisfying ICH Q6A requirements for specified impurities and identity testing . The comparator Fmoc-L-Aad(OtBu)-OH, with ≥ 98% non-chiral HPLC purity and no defined rotation specification, introduces additional analytical burden and risk of enantiomeric impurity carryover .

High-Throughput Automated SPPS of Hydrophobic Peptide Sequences

For automated, microwave-assisted SPPS of hydrophobic peptide sequences prone to on-resin aggregation, the target compound's higher XLogP3 (5.3 vs. 4.2) and increased steric bulk disrupt interchain β-sheet formation, a strategy analogous to pseudoproline or Hmb backbone protection . The Boc group's additional lipophilic character enhances solubility in DMF/NMP coupling solvents, potentially reducing double-coupling cycles and excess reagent consumption in automated synthesizers .

Quote Request

Request a Quote for (S)-6-(tert-Butoxy)-5-(tert-butoxycarbonyl)-2-(Fmoc-amino)-6-oxohexanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.